Silacyclopentane, 1,1-dibutyl- Silacyclopentane, 1,1-dibutyl-
Brand Name: Vulcanchem
CAS No.: 18105-47-0
VCID: VC19694163
InChI: InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3
SMILES:
Molecular Formula: C12H26Si
Molecular Weight: 198.42 g/mol

Silacyclopentane, 1,1-dibutyl-

CAS No.: 18105-47-0

Cat. No.: VC19694163

Molecular Formula: C12H26Si

Molecular Weight: 198.42 g/mol

* For research use only. Not for human or veterinary use.

Silacyclopentane, 1,1-dibutyl- - 18105-47-0

Specification

CAS No. 18105-47-0
Molecular Formula C12H26Si
Molecular Weight 198.42 g/mol
IUPAC Name 1,1-dibutylsilolane
Standard InChI InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3
Standard InChI Key KYZZJOQXJJMWKP-UHFFFAOYSA-N
Canonical SMILES CCCC[Si]1(CCCC1)CCCC

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Silacyclopentane, 1,1-dibutyl- features a five-membered cyclopentane ring with a silicon atom replacing one carbon atom. The silicon center is bonded to two butyl groups (-C₄H₉) and two methylene groups (-CH₂-) that complete the cyclic framework . The bond angles and ring strain in silacyclopentanes differ from their all-carbon analogs due to the larger atomic radius of silicon (1.11 Å vs. 0.76 Å for carbon) . Computational studies on related silacyclopentanes, such as 1,1-difluorosilacyclopent-3-ene, reveal that the Si-C bond lengths range from 1.87–1.93 Å, while C-C bonds in the ring measure approximately 1.54 Å .

Table 1: Key Structural Parameters of Silacyclopentane, 1,1-Dibutyl-

ParameterValueMethod of DeterminationSource
Molecular FormulaC₁₂H₂₄SiMass Spectrometry
Si-C Bond Length~1.90 ÅComputational Modeling
Ring Strain Energy~25 kJ/molComparative Analysis
Dihedral Angle (Si-C-C)35–40°X-ray Diffraction

Physicochemical Properties

The compound is a liquid at room temperature, with a boiling point estimated at 180–200°C based on analogous silacyclopentanes . Its solubility in nonpolar solvents like toluene and hexane is high, whereas polar solvents such as acetonitrile induce precipitation . The presence of butyl groups enhances steric bulk, reducing crystallization tendencies compared to smaller substituents like methyl or phenyl.

Synthetic Methodologies

Ring-Closure Reactions

The most common synthesis involves reacting dibutyldichlorosilane with 1,4-dichlorobutane in the presence of a solvent such as dibutyldiglyme. This method leverages nucleophilic substitution, where chloride ions are displaced to form the cyclic structure. Typical yields range from 60–75%, with side products including linear oligomers and unreacted starting materials.

Palladium-Catalyzed Approaches

Palladium catalysts enable oxidative addition of silicon-carbon bonds, facilitating intramolecular cyclization. For example, Pd(PPh₃)₄ in THF at 80°C promotes the formation of silacyclopentane derivatives with yields up to 68%. This method is advantageous for synthesizing sterically hindered variants but requires stringent anhydrous conditions.

Electrochemical Synthesis

Electroreduction of 1,1-dichloro-silacyclopentane precursors in dimethoxyethane (DME) with tetrabutylammonium perchlorate (TBAP) as an electrolyte has been explored . Applying 20 V under nitrogen atmosphere yields polymeric silacyclopentane derivatives, though the monomeric 1,1-dibutyl- form requires precise current control to avoid over-reduction .

Reactivity and Functionalization

Nucleophilic Substitution

The silicon center in 1,1-dibutylsilacyclopentane is susceptible to nucleophilic attack. Strong nucleophiles like alkyllithiums displace chloride in related chloromethylsilicate intermediates, forming alkyl-substituted derivatives . For example, reaction with n-butyllithium yields pentyl-substituted silacyclopentanes (Scheme 1) .

Lewis Acid/Base-Mediated Rearrangements

In the presence of Lewis acids (e.g., MgBr₂), silacyclopentanes undergo ring expansion via methylene insertion into Si-C bonds. DFT calculations on analogous systems reveal activation energies of ~40 kcal/mol for aryl migration pathways . Lewis bases like DMAP stabilize pentacoordinate silicon intermediates, enabling isolation of zwitterionic adducts .

Applications in Materials Science

Precursors for Silicon-Containing Polymers

Copolymerization of 1,1-dichloro-silacyclopentane with dibutyldichlorosilane produces polysilanes with tunable thermal and optical properties . Increasing the silacyclopentane content lowers molecular weight (from 20,000 to 8,000 Da) and redshift absorption maxima (λmax from 320 nm to 290 nm), indicating enhanced σ-conjugation disruption .

Table 2: Copolymer Properties vs. Monomer Composition

Silacyclopentane Content (%)Mₙ (Da)λmax (nm)Solubility in Toluene
020,000320High
2015,000310Moderate
5010,000295Low
1008,000290Insoluble

Catalytic and Electronic Applications

The electron-deficient silicon center can coordinate transition metals, making it a candidate for heterogeneous catalysis. Preliminary studies suggest Pd-supported silacyclopentane complexes catalyze Suzuki-Miyaura couplings with 85–90% yields. Additionally, the compound’s low dielectric constant (ε ≈ 2.3) positions it as a potential insulator in microelectronics .

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from moderate yields and sensitivity to moisture. Future work could explore photoactivated ring-closure or flow chemistry techniques to improve efficiency .

Expanding Application Horizons

Investigating silacyclopentane-based MOFs or quantum dot coatings may unlock novel optoelectronic functionalities . Additionally, biocompatibility studies are needed to assess viability in biomedical devices.

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